2-(2-Isopropylphenoxy)benzaldehyde
Description
2-(2-Isopropylphenoxy)benzaldehyde is an aromatic aldehyde derivative characterized by a benzaldehyde core substituted at the 2-position with a phenoxy group bearing an isopropyl substituent at its own 2-position. Such compounds are typically utilized in organic synthesis, pharmaceutical research, and materials science due to their reactive aldehyde group and tunable substituent effects .
Properties
IUPAC Name |
2-(2-propan-2-ylphenoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12(2)14-8-4-6-10-16(14)18-15-9-5-3-7-13(15)11-17/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUOGXVNYYLMCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopropylphenoxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-isopropylphenol with benzaldehyde under specific conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Isopropylphenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 2-(2-Isopropylphenoxy)benzoic acid.
Reduction: 2-(2-Isopropylphenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-Isopropylphenoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Isopropylphenoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The phenoxy group can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Structural Variations
The biological and physicochemical properties of benzaldehyde derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:
Table 1: Comparison of 2-(2-Isopropylphenoxy)benzaldehyde with Analogues
Key Findings from Comparative Studies
This difference may influence reactivity in nucleophilic addition reactions . Fungal-derived compounds (e.g., Compound 9) leverage hydroxyl and epoxy groups for intramolecular cyclization, enhancing bioactivity through structural rigidity .
Biological Activity: Compound 9 exhibits potent antitumor activity, attributed to its pyran ring formation, a feature absent in this compound. This highlights the critical role of substituent-driven conformational changes . Ether-linked derivatives (e.g., 2-(2-Ethoxyethoxy)benzaldehyde) are less bioactive but valued for their solubility profiles in hydrophobic matrices .
Stability and Reactivity :
- Nitro-substituted benzaldehydes demonstrate stability under standard storage, while epoxy-containing analogues (e.g., Compound 9) may require controlled conditions to prevent ring-opening reactions .
Biological Activity
2-(2-Isopropylphenoxy)benzaldehyde, with the molecular formula C16H16O2, is an organic compound notable for its unique structural properties, which include an isopropylphenoxy group attached to a benzaldehyde moiety. This compound has garnered interest in various scientific fields, particularly in chemistry and biology, due to its potential biological activities and applications.
Synthesis Methods
The synthesis of this compound can be accomplished through several methods, primarily involving the reaction of 2-isopropylphenol with benzaldehyde. This reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product. In industrial settings, large-scale production often employs continuous flow reactors to enhance efficiency and yield.
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation : The aldehyde group can be oxidized to form 2-(2-Isopropylphenoxy)benzoic acid.
- Reduction : It can be reduced to form 2-(2-Isopropylphenoxy)benzyl alcohol.
- Substitution : The phenoxy group is capable of participating in electrophilic aromatic substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. Additionally, the phenoxy group can engage in non-covalent interactions such as hydrogen bonding and π-π stacking, contributing to its biological effects.
Potential Therapeutic Applications
Research has indicated that this compound may possess various therapeutic properties. It is being explored for its potential use:
- As an Antimicrobial Agent : Studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.
- In Cancer Research : Preliminary studies have indicated that it might inhibit the growth of cancer cells through specific pathways.
- As an Anti-inflammatory Agent : Its potential to modulate inflammatory responses is under investigation .
Case Studies and Research Findings
Recent studies have focused on the biological effects of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes.
- Cancer Cell Proliferation Inhibition : In vitro studies revealed that this compound could inhibit the proliferation of various cancer cell lines, suggesting a potential role in cancer therapeutics.
- Anti-inflammatory Effects : Research indicated that this compound could reduce pro-inflammatory cytokine production in macrophages, highlighting its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-(2-Methylphenoxy)benzaldehyde | Benzaldehyde derivative | Moderate antimicrobial activity |
| 2-(2-Ethylphenoxy)benzaldehyde | Benzaldehyde derivative | Low cytotoxicity |
| This compound | Benzaldehyde derivative | Promising antimicrobial and anticancer properties |
Uniqueness
The presence of the isopropyl group in this compound significantly influences its reactivity and interactions compared to other similar compounds. This structural feature may enhance its biological activity through steric and electronic effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
